Acute Toxicity: Comparison with Zygacine
In a direct head-to-head comparison using intravenous administration in mice, zygadenine (as the HCl salt) demonstrated significantly lower acute toxicity compared to its 3-acetyl ester, zygacine, and other ester derivatives [1]. The study quantified this difference, establishing a clear potency hierarchy that is critical for dosing in toxicological models and understanding the impact of C-3 esterification on systemic toxicity [1].
| Evidence Dimension | Acute Lethal Toxicity (LD₅₀) |
|---|---|
| Target Compound Data | 59.5 mg/kg (Zygadenine-HCl, IV) |
| Comparator Or Baseline | 1.6 mg/kg (Zygacine-HCl, IV); 1.0 mg/kg (Angeloylzygadenine-HCl, IV); 0.5 mg/kg (Veratroylzygadenine-HCl, IV) |
| Quantified Difference | Zygadenine is 37.2-fold less toxic than zygacine, 59.5-fold less toxic than angeloylzygadenine, and 119-fold less toxic than veratroylzygadenine |
| Conditions | Mouse model, intravenous (IV) administration, LD₅₀ determination |
Why This Matters
Procurement of pure zygadenine is essential for establishing baseline toxicity in comparative studies; using an ester analog would result in a >37-fold overestimation of the core scaffold's intrinsic toxic potential.
- [1] Welch, K. D.; Gardner, D. R.; Lee, S. T.; Stonecipher, C. A.; Cook, D. Comparison of the acute toxicity of zygacine versus zygadenine. Toxicon 2024, 108037. View Source
